![molecular formula C10H18ClNO2 B2497966 Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride CAS No. 2361634-74-2](/img/structure/B2497966.png)

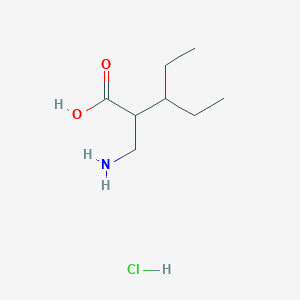

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

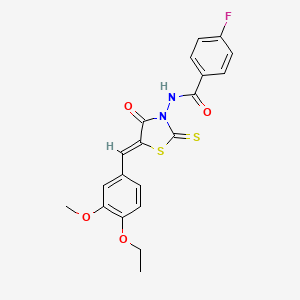

The synthesis of compounds related to Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride often involves complex chemical processes aimed at creating specific structural features. For example, the synthesis of potential metabolites of brain imaging agents involves nitration, reduction, and modified Sandmeyer reactions to obtain hydroxylated products (Andersen et al., 1997). Another example is the synthesis of dipeptide isosteres based on conformationally constrained 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, requiring multiple steps including condensation and oxidation (Guarna et al., 1999).

Molecular Structure Analysis

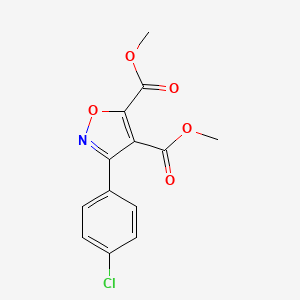

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of derivatives, such as (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provides insights into the absolute molecular configuration and intermolecular hydrogen bonding patterns (Guo et al., 2015).

Applications De Recherche Scientifique

Synthesis and Transport Applications

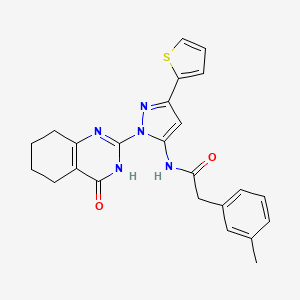

The synthesis and comparison of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids with other bicyclic compounds have shown specificity to membrane transport systems in cellular models. These compounds have been explored for their inhibitory action on cellular uptake, highlighting their potential in studying and possibly modulating amino acid transport systems in cells (Christensen et al., 1983).

Conformationally Constrained Dipeptide Isosteres

Research has been conducted on the synthesis of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds, derived from tartaric acid and α-amino acids, have been identified as potential scaffolds in peptide research, offering a novel class of conformationally constrained dipeptide isosteres (Guarna et al., 1999).

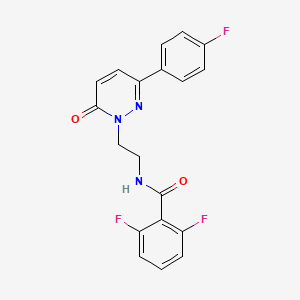

Metabolic Studies of Imaging Agents

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride has been implicated in the synthesis of potential metabolites for brain imaging agents. These studies are crucial for understanding the metabolic pathways and potential bioactive forms of imaging compounds used in medical diagnostics (Andersen et al., 1997).

Asymmetric Synthesis and Chemical Reactivity

Research into the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, utilizing ring-closing iodoamination, showcases the chemical versatility of bicyclic compounds like this compound. These synthetic methodologies contribute to the broader understanding of asymmetric synthesis and its applications in producing biologically active compounds (Brock et al., 2012).

Mécanisme D'action

Biochemical Pathways

As the specific targets and mode of action are not yet known, the biochemical pathways affected by Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride are also unclear . Future research will hopefully shed light on these aspects.

Result of Action

The molecular and cellular effects of Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride’s action are currently unknown . Understanding these effects is essential for determining the potential therapeutic uses of this compound.

Propriétés

IUPAC Name |

methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKNTMVUTWRXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)